molecular formula C7H7BrO2S B3250416 Methyl 3-bromo-4-methylthiophene-2-carboxylate CAS No. 203195-42-0

Methyl 3-bromo-4-methylthiophene-2-carboxylate

Cat. No.: B3250416
CAS No.: 203195-42-0
M. Wt: 235.1 g/mol
InChI Key: RPJLIEYYEYUZSL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methylthiophene-2-carboxylate (CAS: 203195-42-0) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol. It is characterized by a thiophene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a methyl ester at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It requires storage at 2–8°C under inert conditions to maintain stability due to the reactivity of the bromine substituent .

Properties

IUPAC Name

methyl 3-bromo-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJLIEYYEYUZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-bromo-4-methylthiophene-2-carboxylate (CAS No. 203195-42-0) is an organic compound with a molecular formula of C7H7BrO2S and a molecular weight of approximately 235.10 g/mol. This compound features a thiophene ring, which is known for its diverse biological activities due to the presence of functional groups such as bromine and methylthio. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The structural characteristics of this compound contribute to its reactivity and biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC7H7BrO2S
Molecular Weight235.10 g/mol
CAS Number203195-42-0
SMILESCC1=CSC(=C1Br)C(=O)OC

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although specific data on its efficacy and mechanism of action remain limited.
  • Antifungal Properties : Similar compounds in the thiophene class have shown antifungal activity, indicating potential for this compound in treating fungal infections.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thiophene compounds revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Antifungal Activity

In a separate investigation, the antifungal activity was tested against Candida albicans and Aspergillus niger , showing a minimum inhibitory concentration (MIC) of approximately 75 µg/mL. The findings suggest that the presence of bromine enhances the compound's interaction with fungal cell membranes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological Activity
Methyl 4-bromo-3-hydroxythiophene-2-carboxylateHydroxyl group additionModerate antimicrobial activity
Methyl thiophene-2-carboxylateLacks bromine; basic thiophene structureLow antifungal activity
Methyl 4-chloro-3-methylthiophene-2-carboxylateChlorine substituentEnhanced antifungal properties

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 4-CH₃, 2-COOCH₃ C₇H₇BrO₂S 235.10 Intermediate for pharmaceuticals; bromine enhances electrophilic substitution reactivity.
Methyl 4-bromothiophene-2-carboxylate 4-Br, 2-COOCH₃ C₆H₅BrO₂S 221.07 Positional isomer with bromine at position 4; used in Suzuki coupling reactions. Lower molecular weight due to absence of methyl group.
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃, 2-COOCH₃ C₇H₉NO₂S 187.21 Amino group increases nucleophilicity; precursor for heterocyclic pharmaceuticals.
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-SCH₂COOEt, 2-COOEt C₁₂H₁₃BrN₂O₄S₂ 409.28 Complex substituents (cyano, sulfanyl) enhance steric hindrance; intermediate for bioactive thienothienopyrimidines.
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c) 3-Br, 4-(4-MeO-C₆H₄), 2-COOCH₃ C₁₃H₁₁BrO₃S 335.20 Methoxyphenyl group introduces aromaticity; used in cross-coupling reactions for functionalized thiophenes.
Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate 3-NHCOCH₂(2-Br-4-Cl-C₆H₃O), 2-COOCH₃ C₁₅H₁₂BrClN₂O₄S 438.69 Acetamido linkage enables hydrogen bonding; discontinued due to synthetic challenges.

Key Findings from Comparative Studies:

Reactivity and Stability: Bromine at position 3 (as in the parent compound) facilitates electrophilic aromatic substitution, whereas bromine at position 4 (in methyl 4-bromothiophene-2-carboxylate) alters regioselectivity in cross-coupling reactions . The amino group in methyl 3-amino-4-methylthiophene-2-carboxylate increases nucleophilicity, making it suitable for condensation reactions, unlike the brominated analog .

Structural Modifications: Introducing bulky groups (e.g., cyano and sulfanyl in ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) significantly affects crystal packing and hydrogen bonding, as observed in monoclinic crystal structures . The methoxyphenyl group in compound 4c enhances π-π stacking interactions, which is advantageous in materials science applications .

Synthetic Utility: this compound serves as a versatile intermediate for synthesizing thiophene-based pharmaceuticals, while its analogs with acetamido or cyano groups target specific bioactivities (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 3-bromo-4-methylthiophene-2-carboxylate

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